2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid
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Overview
Description
2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid is a chemical compound that features a cyclohexane ring substituted with a carboxylic acid group and a 4-methyl-piperazine-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 4-methylpiperazine-1-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine-1-carbonyl chloride: A precursor used in the synthesis of 2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid.
Cyclohexanecarboxylic acid: Another precursor used in the synthesis.
N-(4-Methylpiperazin-1-yl)benzamide: A compound with a similar piperazine ring structure.
Uniqueness
This compound is unique due to its combination of a cyclohexane ring and a piperazine moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(4-methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h10-11H,2-9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZDSAVFHPKHNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308489 |
Source
|
Record name | 2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331947-27-4 |
Source
|
Record name | 2-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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